molecular formula C18H21F3N4O4S B2479283 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1171628-56-0

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2479283
CAS No.: 1171628-56-0
M. Wt: 446.45
InChI Key: LRSVSAHMKIDFQP-UHFFFAOYSA-N
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Description

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzenesulfonamide group, a common pharmacophore in biologically active compounds, linked via an ethoxyethyl chain to a 6-(piperidin-1-yl)pyrimidine core. The presence of the sulfonamide group suggests potential for investigation in various therapeutic areas, as similar structural motifs are found in compounds with diverse activities, including antimicrobial properties . Furthermore, the piperidine and pyrimidine heterocycles are privileged structures in pharmaceutical development, often contributing to target binding and pharmacokinetic properties. The trifluoromethoxy substituent on the benzene ring is a common strategy to enhance metabolic stability and membrane permeability. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biological screening assays to explore its potential interactions with enzymatic targets and cellular pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4S/c19-18(20,21)29-14-4-6-15(7-5-14)30(26,27)24-8-11-28-17-12-16(22-13-23-17)25-9-2-1-3-10-25/h4-7,12-13,24H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSVSAHMKIDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Compound Structure and Synthesis

The compound features a sulfonamide moiety , a trifluoromethoxy group , and a piperidinyl-pyrimidinyl structure . Its IUPAC name reflects the complexity of its architecture, which is crucial for its biological activity.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions between aldehydes and amidines.
  • Piperidine Introduction: The piperidine group is integrated via nucleophilic substitution.
  • Coupling with Trifluoromethoxy Group: This is often accomplished using palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound may exert its effects through:

  • Enzyme Inhibition: It has been noted to inhibit enzymes related to inflammatory pathways, potentially providing anti-inflammatory effects.
  • Receptor Modulation: The compound may bind to certain receptors, altering their activity and influencing downstream signaling pathways.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-Cancer Activity:
    • Studies have shown that derivatives similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, compounds with similar structures demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell growth .
  • Antimicrobial Properties:
    • The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth .
  • Enzyme Inhibition:
    • The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindingsReference
Study 1Demonstrated significant anti-cancer activity with an IC50 of 0.126 μM on MDA-MB-231 cells
Study 2Showed antibacterial efficacy against multiple strains
Study 3Reported enzyme inhibition capabilities (AChE and urease)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name / Identifier Key Structural Differences Evidence Source
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine core; chromen-4-one substituent; methyl-sulfonamide
GNF-2-deg-BUMP (N-(2-(2-(2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-5-yl)oxy)ethoxy)ethoxy)ethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide) Extended ethoxethoxyethyl linker; isoindolinone substituent; benzamide core
5-Chloro-2-fluoro-4-(((1S,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl)oxy)-N-(pyrimidin-4-yl)benzenesulfonamide Cyclohexyl-pyrazole substituent; chloro-fluoro substitution on benzene
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide Thieno-pyrimidine core; benzamide instead of sulfonamide

Key Observations :

  • The pyrimidine ring in the target compound is replaced with pyrazolo-pyrimidine in and thieno-pyrimidine in , altering electronic properties and binding affinity.
  • The trifluoromethoxy group is retained in and , but its positioning varies, affecting steric and electronic interactions.

Physicochemical Properties

Property Target Compound (Hypothetical)
Molecular Weight ~492 g/mol 589.1 g/mol 475.1 g/mol ~420 g/mol
Melting Point Not reported 175–178°C Not reported Not reported
LogP (Predicted) ~3.5 (high lipophilicity) ~4.2 ~2.8 ~3.1
Solubility (aq.) Low Low Moderate Low

Notes:

  • The target’s piperidine and trifluoromethoxy groups likely reduce aqueous solubility compared to , which has a polar ethoxethoxyethyl chain.
  • Higher molecular weight in correlates with lower yield (28%), suggesting synthetic complexity .

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